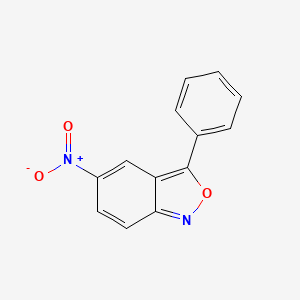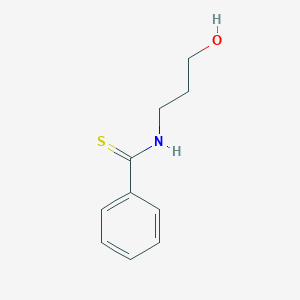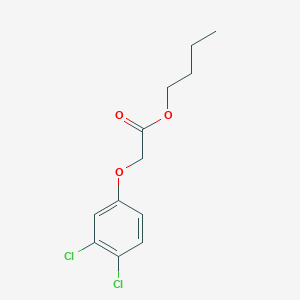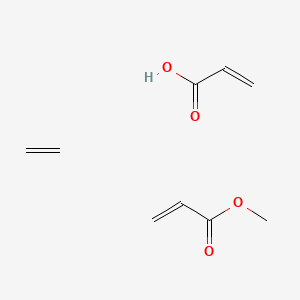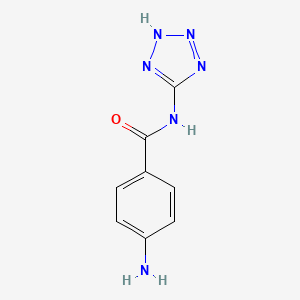
1,1-Bis(2-chloroethyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds have been extensively studied for their potential use in chemotherapy due to their ability to interfere with DNA replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential use as an alkylating agent in biochemical research.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-methylurea
- 1,1-Bis(2-chloroethyl)-3-phenylurea
Uniqueness
1,1-Bis(2-chloroethyl)-3-ethylurea is unique due to its specific alkylating properties and its ability to form stable intermediates that can effectively cross-link DNA. This makes it particularly useful in applications where DNA interference is desired, such as in chemotherapy .
Eigenschaften
CAS-Nummer |
36014-32-1 |
|---|---|
Molekularformel |
C7H14Cl2N2O |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
1,1-bis(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
InChI-Schlüssel |
DBGIGBAYFXOPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





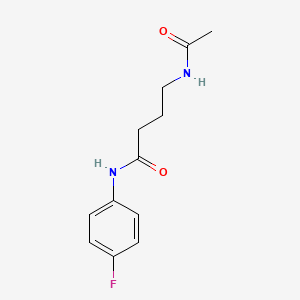
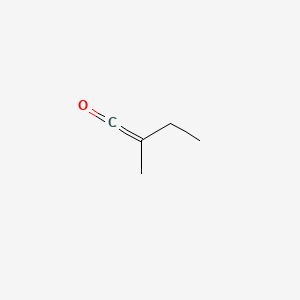
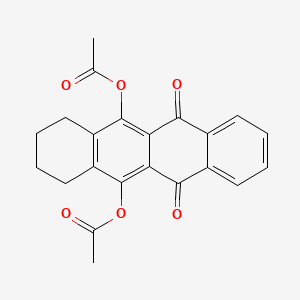
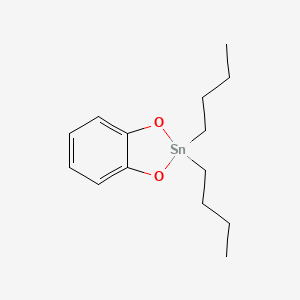
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
